molecular formula C14H16ClN3 B1406202 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine CAS No. 1780326-95-5

4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine

Cat. No.: B1406202
CAS No.: 1780326-95-5
M. Wt: 261.75 g/mol
InChI Key: HNUKTKCZSGCJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine ( 1780326-95-5) is a chemical compound with a molecular formula of C14H16ClN3 and a molecular weight of 261.75 . It belongs to the class of phenylpyrazole derivatives, a group of compounds known for their significant interest in scientific research, particularly in medicinal chemistry and drug discovery . Compounds with this core structure are frequently investigated for their potential to interact with various biological targets. For instance, a closely related structural analog has been identified as a prothrombin inhibitor, suggesting research applications in the study of coagulation pathways . As a small molecule, its properties make it a valuable scaffold for developing pharmacologically active agents . Researchers utilize this compound in exploratory studies to elucidate structure-activity relationships (SAR) and mechanisms of action. Handling and Safety: Appropriate safety precautions should be followed. Based on safety data of similar compounds, this reagent may cause skin and eye irritation and may be harmful if swallowed . It is recommended to use personal protective equipment, handle it in a well-ventilated place, and avoid breathing its dust or vapors . Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-13-3-1-2-11(8-13)12-9-17-18(10-12)14-4-6-16-7-5-14/h1-3,8-10,14,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUKTKCZSGCJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's developability and in vivo efficacy. This guide provides a comprehensive technical overview of the solubility of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine, a novel small molecule, in dimethyl sulfoxide (DMSO) and aqueous solutions. We delve into the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and provide detailed, field-proven protocols for their determination. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind experimental choices to ensure data integrity and reproducibility. While specific quantitative solubility data for this novel compound is not publicly available, this guide equips researchers with the necessary framework and methodologies to perform a thorough solubility assessment.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of a compound's fate.[1][2] Poor solubility can lead to a cascade of undesirable consequences, including:

  • Erroneous in vitro assay results: Compound precipitation in biological assays can lead to inaccurate structure-activity relationship (SAR) data.[3][4]

  • Underestimated toxicity: Limited exposure in toxicology studies can mask potential adverse effects.

  • Poor and erratic bioavailability: Insufficient dissolution in the gastrointestinal tract is a major cause of low oral bioavailability.[1][5]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in the pharmaceutical industry for its ability to dissolve a broad spectrum of organic molecules, making it the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS).[4][6][7][8] However, the introduction of a DMSO stock solution into an aqueous environment, typical of biological assays, can lead to compound precipitation if the aqueous solubility is exceeded.[9] Therefore, a thorough understanding of a compound's solubility in both DMSO and aqueous buffers is indispensable for the successful progression of a drug discovery project.

This guide focuses on this compound, providing a robust framework for characterizing its solubility profile.

Understanding Solubility: Key Concepts

The solubility of a compound is defined as the maximum concentration that can be achieved in a particular solvent at a given temperature and pressure. In the context of drug discovery, two primary types of solubility are considered: thermodynamic and kinetic.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours) until the concentration of the dissolved compound in the solution becomes constant.[3][10] This measurement reflects the solubility of the most stable crystalline form of the compound.

  • Kinetic Solubility: This is a measure of how readily a compound precipitates out of a solution when transitioning from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous buffer.[3] The measurement is taken before the system reaches thermodynamic equilibrium and is often higher than the thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph.[10] Kinetic solubility is particularly relevant for in vitro assays where compounds are rapidly diluted from DMSO stocks.[11]

The relationship between these two parameters is crucial. A large discrepancy between kinetic and thermodynamic solubility can signal potential issues with compound precipitation over time, both in vitro and in vivo.

Characterization of this compound

While specific experimental data for this compound is not extensively published, we can infer some of its properties from its structure and data available for similar analogs.

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₁₄H₁₆ClN₃[12][13]
Molecular Weight261.75 g/mol [12][13]
AppearanceSolid (powder or crystalline)[7]
Purity≥99.9% for solubility studies[7]

Note: The values for the 3-chlorophenyl isomer are based on closely related structures. Experimental verification is essential.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the DMSO, kinetic, and thermodynamic solubility of this compound.

DMSO Solubility Determination

The objective of this protocol is to determine the maximum solubility of the compound in 100% anhydrous DMSO, which is crucial for preparing high-concentration stock solutions.[14]

Materials:

  • This compound (solid)

  • Anhydrous DMSO (≥99.9% purity)[7]

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • HPLC or UV-Vis Spectrophotometer

Protocol:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[14]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 5-10 minutes.[14]

    • Visually inspect for complete dissolution. If the compound dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate persists.

  • Equilibration:

    • Incubate the resulting slurry at room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[14] Gentle agitation during this period is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.[14]

  • Quantification:

    • Carefully aspirate a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

    • Determine the compound's concentration using a validated HPLC or UV-Vis method with a standard calibration curve.

    • Calculate the original concentration in the DMSO supernatant to establish the maximum solubility.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage drug discovery and assesses the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.[1]

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Plate reader with turbidimetry or nephelometry capabilities

Protocol:

  • Preparation of Compound Dilution Series:

    • In a 96-well plate, prepare a serial dilution of the 10 mM DMSO stock solution.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

    • Transfer a small volume (e.g., 2 µL) from the compound dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity of each well using the plate reader.

  • Data Analysis:

    • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[15]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DMSO_Stock 10 mM Stock in DMSO Serial_Dilution Serial Dilution in DMSO DMSO_Stock->Serial_Dilution Transfer Transfer to PBS Plate Serial_Dilution->Transfer PBS_Plate 96-well Plate with PBS PBS_Plate->Transfer Incubate Incubate & Shake Transfer->Incubate Read_Turbidity Measure Turbidity Incubate->Read_Turbidity Determine_Solubility Determine Solubility Limit Read_Turbidity->Determine_Solubility

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[3][11]

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or rotator

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis Spectrophotometer

Protocol:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid throughout the experiment is essential.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[3]

  • Sample Collection and Filtration:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtrate with a suitable solvent.

    • Determine the compound's concentration using a validated HPLC or UV-Vis method against a standard curve. This concentration represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow Start Add Excess Solid to PBS Equilibrate Shake at 25°C for 24-48h Start->Equilibrate Settle Allow Solid to Settle Equilibrate->Settle Filter Filter Supernatant (0.45 µm) Settle->Filter Quantify Quantify by HPLC/UV-Vis Filter->Quantify Result Thermodynamic Solubility Quantify->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Troubleshooting

Expected Outcomes:

  • DMSO Solubility: For most screening compounds, a solubility of >10-20 mM in DMSO is desirable to allow for a wide range of concentrations to be tested in assays.[16]

  • Aqueous Solubility: A thermodynamic solubility of >100 µM is often considered sufficient for many early-stage discovery projects, though this is target- and dose-dependent.[1]

  • Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility.[5] A large difference may indicate that the compound is prone to precipitating as a more stable, less soluble crystalline form over time.

Common Issues and Solutions:

  • Compound Precipitation During Dilution: If a compound precipitates immediately upon dilution from DMSO into an aqueous buffer, it indicates very low kinetic solubility. Consider using co-solvents or alternative formulation strategies.

  • Inconsistent Results: Ensure that the DMSO used is anhydrous, as water can significantly reduce the solubility of lipophilic compounds in DMSO.[9] Also, verify the purity of the compound, as impurities can affect solubility measurements.[4]

  • Low Recovery: Poor recovery after filtration in the thermodynamic assay may suggest non-specific binding of the compound to the filter material. Pre-saturating the filter or using a different filter type may be necessary.

Conclusion

A comprehensive understanding of the solubility of this compound in both DMSO and aqueous media is fundamental to its successful development as a potential therapeutic agent. This guide has provided the theoretical background and detailed experimental protocols necessary to perform a robust solubility assessment. By differentiating between kinetic and thermodynamic solubility and understanding the nuances of each measurement, researchers can generate high-quality, reproducible data. This, in turn, enables informed decision-making, mitigates risks associated with poor solubility, and ultimately accelerates the drug discovery and development process.

References

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Saal, C., & Petereit, A. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595.
  • Dahlin, J. L., Walters, M. A., & Strasser, J. M. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 1019-1023.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine. Retrieved from [Link]

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 1-(2-((1-(4-chlorophenyl)-4-phenyl-1h-pyrazol-3-yl)oxy)ethyl)-. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE. Retrieved from [Link]

  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • MDPI. (2024, October 28). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)isoxazole. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

Thermodynamic Stability of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profiling of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine , a structural class representative of critical pharmaceutical intermediates used in the synthesis of GPCR ligands and kinase inhibitors.

This guide is structured to provide a definitive workflow for establishing the stable polymorph, synthesizing field-proven methodologies with the specific physicochemical constraints of the aryl-pyrazole-piperidine scaffold.

A Strategic Characterization Guide

Executive Summary

The solid-state development of This compound presents unique challenges due to the conformational flexibility of the piperidine ring (chair/boat interconversion) and the torsional freedom of the pyrazole-phenyl bond. These degrees of freedom often lead to conformational polymorphism , where distinct crystal lattices are stabilized by varying intramolecular geometries and intermolecular hydrogen bonding networks (specifically involving the piperidine secondary amine and pyrazole nitrogen acceptors).

Defining the thermodynamically stable form is not merely a regulatory checkbox but a critical quality attribute to prevent solvent-mediated phase transformations during scale-up. This guide outlines the definitive protocol to distinguish between monotropic and enantiotropic polymorphs in this system.

The Solid-State Landscape: Structural Drivers

Before initiating stability testing, one must understand the molecular drivers of polymorphism in this specific scaffold:

  • H-Bonding Motifs: The piperidine -NH- is a strong donor/acceptor. In the absence of co-formers, the stable form typically maximizes -NH-

    
     N(pyrazole) or -NH- 
    
    
    
    Cl(halogen bond) interactions.
  • Conformational Locking: High-energy polymorphs often trap the molecule in a twisted conformation. The thermodynamic form usually adopts a planar or near-planar arrangement of the pyrazole-phenyl system to maximize

    
     stacking, provided steric hindrance from the chlorine atom (meta-position) permits.
    
Predicted Polymorphic Profiles (Based on Analogous Scaffolds)
  • Form I (Thermodynamic Stable): Likely high-melting, dense packing, lower solubility.

  • Form II (Metastable): Often obtained from rapid cooling or anti-solvent precipitation; exhibits lower melting point and higher solubility.

  • Solvates: The piperidine NH is prone to forming channel solvates with small alcohols (MeOH, EtOH).

Thermodynamic Characterization Protocols

Thermal Analysis & The Burger-Ramberger Rules

Differential Scanning Calorimetry (DSC) provides the first line of evidence. For the 3-chlorophenyl analog, melting points are expected in the 150°C – 230°C range, consistent with the 2-chloro and 4-chloro isomers [1][2].

The Heat of Fusion Rule:

  • If the higher melting form (Form I) has the higher heat of fusion (

    
    ), the forms are monotropic  (Form I is stable at all temperatures below melting).
    
  • If the higher melting form has the lower heat of fusion, the forms are enantiotropic (a transition temperature,

    
    , exists where stability inverts).
    

Data Presentation: Thermal Properties (Representative)

Parameter Form I (Stable) Form II (Metastable) Interpretation

| Onset Melting (


)  | 

(e.g., 185°C) |

(e.g., 178°C) | Distinct endotherms indicate unique lattices. | | Enthalpy (

)
| High (e.g., 35 kJ/mol) | Low (e.g., 28 kJ/mol) | Monotropic relationship likely if

and

. | | Desolvation | None | Broad endotherm < 100°C | Indicates solvate/hydrate formation. |
Competitive Slurry Experiments (The Gold Standard)

While DSC is indicative, solvent-mediated polymorphic transformation (slurry conversion) is the definitive proof of stability. This method relies on Ostwald ripening: the metastable form (higher solubility) dissolves, supersaturating the solution relative to the stable form, which then nucleates and grows.

Experimental Protocol: Competitive Slurry
  • Preparation: Prepare a saturated solution of the compound in a solvent with moderate solubility (e.g., Isopropanol or Ethyl Acetate) at the target temperature (usually 25°C and 50°C).

  • Seeding: Add equal masses (e.g., 50 mg each) of Form I and Form II to the saturated solution. This ensures seeds of the stable form are present.

  • Agitation: Stir at 300 rpm for 48–72 hours.

  • Isolation: Filter the solids rapidly and analyze via XRPD (X-Ray Powder Diffraction).

  • Result Interpretation:

    • Result A: Pure Form I recovered

      
       Form I is stable at this temperature.
      
    • Result B: Pure Form II recovered

      
       Form II is stable (implies enantiotropy if Form I is higher melting).
      

Phase Transformation Logic & Visualization

The following diagram illustrates the decision logic for assigning stability based on experimental outcomes.

StabilityLogic Start Start: Isolate Forms I & II DSC Run DSC Compare Tm and Enthalpy Start->DSC HeatRule Heat of Fusion Rule DSC->HeatRule Monotropic Monotropic System (One form stable everywhere) HeatRule->Monotropic High Tm has High dH Enantiotropic Enantiotropic System (Stability depends on Temp) HeatRule->Enantiotropic High Tm has Low dH Slurry Competitive Slurry @ 25°C & 60°C Monotropic->Slurry Confirm Enantiotropic->Slurry Find Transition Temp (Tt) ResultMono Same Form recovered at all Temps Slurry->ResultMono ResultEnant Different Forms recovered at different Temps Slurry->ResultEnant

Figure 1: Decision matrix for thermodynamic stability assignment based on DSC and Slurry data.

Detailed Experimental Workflows

Workflow A: Solubility-Temperature Dependence

To accurately map the stability variance, one must measure solubility. For the 3-chlorophenyl derivative, the solubility curves of polymorphs will intersect at the transition temperature (


) in an enantiotropic system.
  • Solvent Selection: Use a solvent system where solubility is 10–50 mg/mL (e.g., Methanol/Water 9:1).

  • Equilibration: Suspend excess solid of pure Form I and pure Form II in separate vials.

  • Sampling: Agitate at fixed temperatures (5°C, 25°C, 45°C, 60°C). Filter aliquots at 24h and 48h.

  • Quantification: Analyze filtrate via HPLC (UV detection at 254 nm).

  • Plotting: Plot

    
     vs 
    
    
    
    (Van 't Hoff plot).
    • Intersection: The point where lines cross is

      
      .
      
    • No Intersection: Parallel lines indicate monotropy.

Workflow B: Mechanical Stress Testing

The pyrazole-piperidine bond is susceptible to mechanochemical activation.

  • Grinding: Grind 100 mg of Form I in a ball mill for 20 minutes.

  • Analysis: Immediate XRPD.

  • Significance: If Form I converts to Form II (or amorphous), the system is mechanically metastable, posing risks during milling/micronization steps in drug product manufacture.

Energy Landscape Visualization

Understanding the Free Energy (


) vs Temperature (

) relationship is vital.

EnergyLandscape cluster_graph Gibbs Free Energy (G) vs Temperature (T) Start Low T FormI Form I (Stable) Start->FormI Lowest G FormII Form II (Metastable) Start->FormII Higher G End High T (Melt) Melt Liquid Phase FormI->Melt Tm(I) FormII->Melt Tm(II) < Tm(I)

Figure 2: Schematic representation of a Monotropic system, where Form I maintains lower Gibbs Free Energy until melting.

References

  • Fisher Scientific. (2024). 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine, 97%.[1] Retrieved from [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for Burger-Ramberger rules).
  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163-208.
  • PubChem. (2025). Compound Summary: 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine. Retrieved from [Link]

Sources

Methodological & Application

Scalable Synthesis Protocols for 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive guide to the scalable synthesis of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine, a key heterocyclic scaffold relevant to pharmaceutical research and drug development. The outlined synthetic strategy is designed for scalability, prioritizing robust reactions, commercially available starting materials, and purification methods amenable to large-scale production. We detail a three-stage process: 1) synthesis of the 4-(3-chlorophenyl)-1H-pyrazole intermediate via a highly efficient enaminone pathway, 2) N-alkylation with a protected piperidine synthon, and 3) final deprotection and purification. Each stage is accompanied by detailed, step-by-step protocols, mechanistic insights, and discussions on key process parameters.

Introduction

Heterocyclic compounds containing piperidine and pyrazole motifs are foundational structures in modern medicinal chemistry. The target molecule, this compound, combines these two privileged scaffolds. Such structures are of significant interest to researchers as they often serve as core components in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies[1]. The development of a robust, efficient, and scalable synthetic route is therefore a critical prerequisite for advancing a compound from discovery to clinical evaluation.

This guide eschews a simplistic recitation of steps, instead providing a causal framework for the selected synthetic strategy. We will explore the rationale behind the choice of reagents, intermediates, and reaction conditions, grounding the protocol in established chemical principles to ensure reproducibility and successful scale-up.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound suggests a disconnection at the pyrazole N1-piperidine C4 bond. This approach breaks the molecule into two key synthons: the pre-formed 4-(3-chlorophenyl)-1H-pyrazole core and a suitable 4-electrophilic piperidine derivative . This strategy is advantageous for scalability as it allows for the independent synthesis and purification of the pyrazole intermediate before the final coupling step, often leading to higher overall yields and purity.

Retrosynthesis cluster_1 Disconnection target This compound pyrazole 4-(3-Chlorophenyl)-1H-pyrazole target->pyrazole N1-C4 bond piperidine Electrophilic Piperidine (e.g., N-Boc-4-OMs-piperidine) target->piperidine N1-C4 bond

Caption: Retrosynthetic disconnection of the target molecule.

The forward synthesis will proceed in three major stages, as illustrated in the workflow below. This pathway utilizes a modern and highly efficient method for pyrazole construction involving a β-enaminone intermediate, which avoids the regioselectivity issues that can arise from traditional 1,3-dicarbonyl condensations.[2][3]

Workflow start 3-Chloroacetophenone enaminone β-Enaminone Intermediate start->enaminone + DMF-DMA (Protocol 1.1) pyrazole 4-(3-Chlorophenyl)-1H-pyrazole enaminone->pyrazole + Hydrazine (Protocol 1.2) coupled N-Boc Protected Product pyrazole->coupled + N-Boc-4-OMs-piperidine (Protocol 2.1) final_product Target Molecule (HCl salt) coupled->final_product Acidic Deprotection (Protocol 2.2)

Caption: Overall synthetic workflow for the target molecule.

Part I: Synthesis of the 4-(3-Chlorophenyl)-1H-pyrazole Intermediate

This section details the construction of the core pyrazole ring system. The chosen method proceeds through a β-enaminone intermediate, which is then cyclized with hydrazine.

Synthesis of (E)-3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one

The reaction between an acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a reliable and high-yielding method to produce β-enaminone intermediates. DMF-DMA serves as both a reactant and a dehydrating agent, driving the reaction to completion.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
3-Chloroacetophenone154.591.0100.0 g
DMF-DMA119.161.5115.5 g
Toluene--500 mL

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloroacetophenone (100.0 g) and toluene (500 mL).

  • Stir the mixture to ensure complete dissolution.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (115.5 g, 1.5 eq.) to the solution in a single portion.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature. The product will often crystallize from the solution.

  • Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold toluene (2 x 100 mL), and dry under vacuum at 40-50 °C to a constant weight.

  • The resulting yellow solid is typically of sufficient purity (>95%) for use in the next step without further purification. Expected yield: 120-130 g (90-97%).

Cyclization to form 4-(3-Chlorophenyl)-1H-pyrazole

The cyclization of the β-enaminone with hydrazine is the key step in forming the pyrazole ring. This reaction is a variant of the classic Knorr pyrazole synthesis and is typically rapid and clean.[4][5]

Mechanism enaminone Enaminone adduct Initial Adduct enaminone->adduct Nucleophilic Attack hydrazine Hydrazine (H2N-NH2) cyclized Cyclized Intermediate adduct->cyclized Intramolecular Condensation pyrazole Pyrazole + Dimethylamine cyclized->pyrazole Aromatization (-H2O)

Caption: Simplified mechanism of pyrazole formation.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
Enaminone Intermediate209.671.0100.0 g
Hydrazine Hydrate (~64%)50.061.229.8 g
Ethanol--500 mL

Procedure:

  • Suspend the enaminone intermediate (100.0 g) in ethanol (500 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate (29.8 g, 1.2 eq.) dropwise to the stirred suspension at room temperature. The addition is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 50 mL) and then with water (2 x 100 mL) to remove any residual hydrazine salts.

  • Dry the product under vacuum at 50-60 °C. Expected yield: 75-80 g (90-95%).

Part II: Final Assembly via N-Alkylation and Deprotection

With the pyrazole core synthesized, the final stage involves coupling it with the piperidine moiety and removing the protecting group.

N-Alkylation with tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

The N-alkylation of a pyrazole with an alkyl electrophile is a standard nucleophilic substitution reaction. Pyrazoles can be alkylated at either the N1 or N2 position. However, with a substituent at the C4 position, alkylation typically favors the less sterically hindered N1 position. Using a strong base like cesium carbonate in a polar aprotic solvent like DMF facilitates the reaction.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
4-(3-Chlorophenyl)-1H-pyrazole178.611.050.0 g
N-Boc-4-OMs-piperidine279.351.181.8 g
Cesium Carbonate (Cs₂CO₃)325.821.5136.0 g
N,N-Dimethylformamide (DMF)--500 mL

Procedure:

  • To a dry 1 L flask under a nitrogen atmosphere, add 4-(3-chlorophenyl)-1H-pyrazole (50.0 g) and cesium carbonate (136.0 g, 1.5 eq.).

  • Add anhydrous DMF (500 mL) and stir the suspension for 15-20 minutes at room temperature.

  • Add a solution of N-Boc-4-((methylsulfonyl)oxy)piperidine (81.8 g, 1.1 eq.) in DMF (100 mL) to the suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours, or until reaction completion is confirmed by LC-MS.

  • Cool the reaction to room temperature and pour it slowly into ice-water (2 L) with stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a solvent system like ethanol/water or isopropanol. Expected yield: 85-95 g (85-95%).

Deprotection of the Piperidine Nitrogen

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is efficiently achieved under acidic conditions, which simultaneously forms the hydrochloride salt of the final product, often aiding in its purification by crystallization.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
N-Boc Protected Intermediate361.861.080.0 g
4M HCl in 1,4-Dioxane-~10550 mL
Isopropanol (IPA)--400 mL

Procedure:

  • Dissolve the N-Boc protected intermediate (80.0 g) in isopropanol (400 mL) in a 2 L flask at room temperature.

  • Slowly add the 4M HCl in 1,4-dioxane solution (550 mL, ~10 eq.) to the stirred solution. Gas evolution (CO₂) will be observed. Control the addition rate to manage the effervescence.

  • Stir the mixture at room temperature for 2-4 hours. The product hydrochloride salt will precipitate. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Once complete, collect the white solid by vacuum filtration.

  • Wash the filter cake with isopropanol (2 x 50 mL) and then with diethyl ether (2 x 100 mL) to facilitate drying.

  • Dry the final product, this compound hydrochloride, under vacuum at 50-60 °C. Expected yield: 60-65 g (90-97%).

Part III: Purification and Characterization Strategies

Scalable Purification

For drug development, avoiding chromatographic purification at the final stage is highly desirable. The basic nature of the piperidine nitrogen allows for effective purification strategies.[6][7]

TechniqueApplicationRationale
Acid-Base Extraction Initial cleanup of the free baseThe basic piperidine can be extracted into an aqueous acid phase, leaving neutral/acidic impurities in the organic phase. The product is then liberated by basification and re-extracted.[7]
Salt Formation & Recrystallization Final purificationAs performed in Protocol 2.2, forming a salt (e.g., HCl) often induces crystallization, providing a highly pure, stable, and solid form of the final compound.
Column Chromatography For challenging purificationsIf required, peak tailing of the basic product on standard silica gel is a common issue.[7] This can be mitigated by adding a basic modifier like triethylamine (0.1-1%) to the eluent or using an alternative stationary phase like alumina.[7]
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (typically >98% for research applications).

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing this compound. The strategy relies on robust and well-understood chemical transformations, starting from readily available commercial materials. The use of a crystalline intermediate and a final purification step via salt formation makes this process well-suited for the production of multi-gram to kilogram quantities required for advanced drug development and clinical studies.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Bekkali, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(19), 5829. [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Patel, R., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. [Link]

  • Lenardão, E. J., et al. (2019). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. Journal of the Brazilian Chemical Society, 30(8), 1754-1762. [Link]

  • Oncotarget. Synthesis of SC99 and its analogs. [Link]

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6962. [Link]

  • Google Patents.
  • Asma, et al. (2017). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 5), 444-453. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. [Link]

Sources

Technical Application Note: Scalable Synthesis of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details a robust, scalable protocol for the synthesis of 4-[4-(3-chlorophenyl)-pyrazol-1-yl]-piperidine , a privileged scaffold in medicinal chemistry often found in GPCR antagonists and kinase inhibitors.

Unlike traditional pyrazole syntheses that suffer from regioisomeric mixtures (1,3- vs 1,5-isomers), this protocol utilizes the Arnold-Vilsmeier-Haack strategy. By constructing a symmetric vinamidinium electrophile from 3-chlorophenylacetic acid, we force the formation of the 4-arylpyrazole exclusively, eliminating the need for difficult chromatographic separations of regioisomers.

Key Advantages of This Route:
  • Regiocontrol: 100% selectivity for the 4-aryl isomer.

  • Scalability: Avoids heavy metal catalysts (e.g., Suzuki coupling) in the ring-formation step.

  • Purity: Intermediates are crystalline solids, minimizing reliance on column chromatography.

Retrosynthetic Analysis & Workflow

The synthesis is convergent, assembling the pyrazole ring from two key building blocks: a Vinamidinium Salt (Electrophile) and a Hydrazinopiperidine (Nucleophile) .

Retrosynthesis Target Target Molecule This compound Disconnection Ring Closure (Cyclocondensation) Target->Disconnection Vinamidinium Electrophile (Step 1) 3-(Dimethylamino)-2-(3-chlorophenyl)acrolein Disconnection->Vinamidinium Hydrazine Nucleophile (Step 2) tert-Butyl 4-hydrazinopiperidine-1-carboxylate Disconnection->Hydrazine Acid Raw Material A 3-Chlorophenylacetic Acid Vinamidinium->Acid Arnold-Vilsmeier (POCl3/DMF) Piperidone Raw Material B N-Boc-4-piperidone Hydrazine->Piperidone Reductive Amination

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the pyrazole core.

Experimental Protocols

Step 1: Synthesis of the Electrophile (Arnold-Vilsmeier Reaction)

Target: 3-(Dimethylamino)-2-(3-chlorophenyl)acrolein Principle: The reaction of phenylacetic acids with Vilsmeier reagent (POCl₃/DMF) results in formylation at the


-carbon followed by decarboxylation and a second formylation, yielding a trimethinium salt which hydrolyzes to the amino-acrolein.

Reagents:

  • 3-Chlorophenylacetic acid (1.0 equiv)

  • POCl₃ (Phosphorus oxychloride) (3.0 equiv)

  • DMF (N,N-Dimethylformamide) (Excess, solvent/reagent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with N₂.

  • Solubilization: Charge the flask with DMF (5.0 vol relative to acid) and cool to 0°C.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise over 30 minutes, maintaining internal temperature <10°C. ( Caution: Exothermic). Stir for 20 mins at 0°C.

  • Addition: Add 3-Chlorophenylacetic acid (dissolved in minimal DMF) dropwise.

  • Reaction: Heat the mixture to 70–75°C for 6 hours. The solution will turn deep orange/red.

    • Mechanism Check: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

  • Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice (10 vol) containing NaOAc (4.0 equiv) to buffer the pH to ~5–6.

  • Isolation: Stir the aqueous slurry for 1 hour. The product, 3-(dimethylamino)-2-(3-chlorophenyl)acrolein , will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with copious water, and dry in a vacuum oven at 45°C.

Yield: 75–85% QC Check: ¹H NMR (CDCl₃) should show two distinct vinyl protons and dimethylamino singlets.

Step 2: Synthesis of the Nucleophile (Reductive Hydrazination)

Target: tert-Butyl 4-hydrazinopiperidine-1-carboxylate Principle: Direct reaction of ketones with hydrazine can form azines (dimers). To favor the mono-hydrazine, we use a large excess of hydrazine followed by selective reduction.

Reagents:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (1.0 equiv)

  • Hydrazine hydrate (64% or 80%) (5.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Acetic acid (Catalytic)

  • Methanol (Solvent)[1][2]

Protocol:

  • Hydrazone Formation: Dissolve N-Boc-4-piperidone in Methanol (10 vol). Cool to 0°C. Add Hydrazine hydrate dropwise. Stir at 0°C for 2 hours.

    • Critical: The excess hydrazine prevents the formation of the symmetric azine dimer.

  • Reduction: Add Acetic acid (to adjust pH to ~5) followed by portion-wise addition of NaBH₃CN.

  • Stir: Allow to warm to room temperature and stir overnight (12 h).

  • Workup: Quench with 1N NaOH (to pH >10). Extract with DCM (3x).[3]

  • Purification: The crude oil is often sufficient. If necessary, purify via a short silica plug (eluent: 5% MeOH in DCM with 1% NH₄OH).

Yield: 80–90% Safety Note: NaBH₃CN generates HCN if acidified strongly. Maintain ventilation.

Step 3: Pyrazole Ring Closure

Target: tert-Butyl 4-[4-(3-chlorophenyl)-pyrazol-1-yl]piperidine-1-carboxylate

Protocol:

  • Mixing: In a reaction vessel, combine the Acrolein (from Step 1, 1.0 equiv) and the Hydrazine (from Step 2, 1.1 equiv) in Ethanol (10 vol).

  • Cyclization: Heat to reflux (78°C) for 3–5 hours.

    • Observation: The yellow color of the acrolein will fade as the pyrazole forms.

  • Workup: Cool to room temperature. The product often crystallizes directly from ethanol upon cooling.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Heptane.

Mechanism: The hydrazine NH₂ attacks the aldehyde/iminium carbon of the acrolein, followed by intramolecular attack of the secondary hydrazine nitrogen on the other electrophilic carbon, eliminating dimethylamine and water.

Step 4: Deprotection & Salt Formation

Target: this compound (Free base or HCl salt)

Protocol:

  • Dissolve the Step 3 intermediate in 1,4-Dioxane (5 vol).

  • Add 4M HCl in Dioxane (5.0 equiv).

  • Stir at room temperature for 4 hours. A white precipitate (the HCl salt) will form.

  • Filtration: Filter the solid under N₂ protection (hygroscopic).

  • Free Basing (Optional): Dissolve the salt in water, adjust pH to 12 with 2N NaOH, and extract with DCM/Isopropanol (3:1). Dry and concentrate.

Analytical Data Summary

CompoundKey ¹H NMR Signals (CDCl₃/DMSO-d₆)Mass Spec (ESI+)
Step 1 Product (Acrolein)

9.1 (s, 1H, CHO), 7.2-7.5 (m, 4H, Ar-H), 3.1 (s, 6H, NMe₂)
[M+H]⁺ = 210.1
Step 3 Product (Boc-Int)

7.9 (s, 1H, Pyrazole), 7.8 (s, 1H, Pyrazole), 1.45 (s, 9H, Boc)
[M+H]⁺ = 446.2
Final Product (Free Base)

8.01 (s, 1H), 7.85 (s, 1H), 4.2 (m, 1H, Pip-CH), 2.7-3.2 (m, 4H, Pip-CH₂)
[M+H]⁺ = 346.1

Mechanistic Insight: The Arnold-Vilsmeier Pathway

Understanding the mechanism is crucial for troubleshooting. The transformation of the phenylacetic acid involves a "double Vilsmeier" sequence.

Mechanism Substrate 3-Cl-Phenylacetic Acid Inter1 Alpha-Formylation Substrate->Inter1 + Vilsmeier Vilsmeier Vilsmeier Reagent (Cl-CH=NMe2+) Inter2 Decarboxylation (-CO2) Inter1->Inter2 Heat Inter3 Second Formylation Inter2->Inter3 + Vilsmeier Product Vinamidinium Salt (Pre-hydrolysis) Inter3->Product

Figure 2: Simplified mechanistic flow of the Arnold-Vilsmeier reaction. The decarboxylation step is thermodynamically driven by heating.

References

  • Arnold-Vilsmeier Reaction Overview

    • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[4][5][6][7][8] Comprehensive Organic Synthesis.

    • J. Org. Chem. 2011, 76, 17, 7263–7268. "Regioselective Synthesis of 1,4-Disubstituted Pyrazoles".
  • Reductive Hydrazination Protocols

    • Org.[4][8][9][10][11][12] Lett. 2005, 7, 713-716.[10] "Electrophilic Amination... Synthesis of Pyrazoles".

  • General Pyrazole Synthesis Reviews

    • Organic Reactions Vol 56. "The Vilsmeier Reaction".[4][5][6][7][9]

Sources

Catalytic Hydrogenation Methods for Pyrazole-Piperidine Intermediates: A Technical Guide and Research Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Piperidine Scaffolds in Medicinal Chemistry

The fusion of pyrazole and piperidine rings creates a unique structural motif that is of significant interest to researchers in drug discovery and development. Piperidine moieties are prevalent in a vast number of FDA-approved drugs, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] The combination of these two rings in pyrazole-piperidine intermediates offers a rich chemical space for the development of novel therapeutics with potentially enhanced efficacy and drug-like properties.

While multi-step synthetic routes to these intermediates are established, the direct transformation of a pyrazole ring into a piperidine core via catalytic hydrogenation presents a more atom-economical and elegant approach. However, this transformation is fraught with significant chemical challenges, primarily the requisite cleavage of the stable N-N bond within the aromatic pyrazole ring. This guide provides a comprehensive overview of the theoretical underpinnings, potential catalytic systems, and proposed experimental protocols for the catalytic hydrogenation of pyrazoles to piperidines, drawing insights from analogous, well-established transformations of other nitrogen-containing heterocycles.

The Core Challenge: N-N Bond Cleavage in the Pyrazole Ring

The aromaticity of the pyrazole ring contributes to its relative stability, making its saturation and subsequent ring-opening a non-trivial process.[6] The key step in the conversion of a pyrazole to a piperidine is the hydrogenolysis of the N-N bond to form a 1,3-diaminopropane derivative, which would be the acyclic precursor to the piperidine ring. This reductive N-N bond scission is a significant energetic hurdle.

Research into the cleavage of N-N bonds in related hydrazine compounds has implicated transition metals like ruthenium in facilitating this transformation, suggesting that catalyst selection is paramount.[7] The mechanism likely involves coordination of the pyrazole's nitrogen atoms to the metal center, followed by oxidative addition of H₂ and subsequent insertion steps that weaken and ultimately break the N-N bond.

Proposed Catalytic Systems and Methodologies

Drawing parallels from the extensive literature on the catalytic hydrogenation of pyridines to piperidines, several catalytic systems can be proposed for the more challenging transformation of pyrazoles.[8][9] The choice of catalyst, solvent, and reaction conditions will be critical in overcoming the stability of the pyrazole ring and facilitating N-N bond cleavage.

Heterogeneous Catalysis: The Workhorses of Hydrogenation

Heterogeneous catalysts are attractive for their ease of separation and recyclability, making them suitable for industrial applications.

  • Platinum(IV) Oxide (PtO₂ - Adams' Catalyst): PtO₂ is a highly effective, albeit expensive, catalyst for the hydrogenation of aromatic rings, including pyridines.[8] Its activity is often enhanced in acidic media, which protonates the nitrogen atom and facilitates reduction. For pyrazole hydrogenation, an acidic solvent like glacial acetic acid could play a dual role in activating the pyrazole ring and maintaining catalyst activity.

  • Rhodium-on-Carbon (Rh/C): Rhodium is another highly active metal for the hydrogenation of N-heterocycles.[10] It often requires milder conditions than platinum and can be effective for functionalized substrates.

  • Palladium-on-Carbon (Pd/C): While generally less active than platinum or rhodium for pyridine reduction, Pd/C is a cost-effective and widely used catalyst. Its effectiveness for pyrazole hydrogenation might be enhanced under more forcing conditions (higher pressure and temperature).

  • Raney Nickel (Raney® Ni): As a cost-effective, non-precious metal catalyst, Raney Nickel is a workhorse in industrial hydrogenation.[11][12] It is particularly effective for the reduction of nitrogen-containing compounds and has been used for the hydrogenation of pyridines.[13] Its high surface area and adsorbed hydrogen content could provide the necessary reactivity for pyrazole ring opening.[11]

Table 1: Proposed Heterogeneous Catalysts for Pyrazole Hydrogenation

CatalystProposed AdvantagesPotential Challenges
PtO₂ High activity for aromatic ring reduction.[8]High cost, may require acidic conditions.
Rh/C High activity under milder conditions.[10]Cost.
Pd/C Cost-effective and widely available.May require harsh reaction conditions.
Raney® Ni Cost-effective, high activity for N-compounds.[1][11]Pyrophoric nature, requires careful handling.[12]
Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, while more challenging to separate from the reaction mixture, can offer superior selectivity and activity under milder conditions due to their well-defined active sites.

  • Iridium Complexes: Iridium-based catalysts have shown remarkable efficacy in the hydrogenation of challenging N-heterocycles.[14][15] Their unique mechanisms, sometimes involving ionic hydrogenation pathways, could be amenable to the reductive cleavage of the pyrazole N-N bond.

  • Rhodium Complexes: Rhodium complexes are known to catalyze C-H activation and functionalization of pyrazoles, indicating their ability to interact with the pyrazole ring.[16][17] It is plausible that specifically designed rhodium catalysts could facilitate the complete reduction and ring-opening.

Experimental Protocols: A Starting Point for Investigation

The following protocols are proposed as starting points for researchers investigating the catalytic hydrogenation of pyrazoles to piperidines. They are based on established procedures for the hydrogenation of pyridines and will likely require significant optimization.

Protocol 1: High-Pressure Hydrogenation using Platinum(IV) Oxide (PtO₂)

Objective: To achieve complete saturation and ring-opening of a substituted pyrazole using a highly active heterogeneous catalyst under acidic conditions.

Materials:

  • Substituted Pyrazole (e.g., 3,5-dimethylpyrazole)

  • Platinum(IV) Oxide (PtO₂)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • High-pressure autoclave reactor equipped with a magnetic stir bar

Procedure:

  • In a glass liner for the autoclave, dissolve the substituted pyrazole (1.0 g) in glacial acetic acid (20 mL).

  • Carefully add PtO₂ (5 mol%) to the solution.

  • Place the glass liner in the autoclave and seal the reactor.

  • Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC-MS or LC-MS.

  • After the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Quench the reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate the desired piperidine derivative.

Protocol 2: Hydrogenation using Raney® Nickel

Objective: To explore a cost-effective and highly active catalyst for the pyrazole to piperidine transformation.

Materials:

  • Substituted Pyrazole

  • Raney® Nickel (slurry in water)

  • Ethanol or Methanol

  • High-pressure autoclave reactor

Procedure:

  • In a glass liner for the autoclave, dissolve the substituted pyrazole (1.0 g) in ethanol (25 mL).

  • Carefully wash the Raney® Nickel slurry with ethanol to remove the water. Add the Raney® Nickel (approx. 1 g, use with caution as it can be pyrophoric when dry) to the reaction mixture.

  • Place the glass liner in the autoclave and seal the reactor.

  • Purge the reactor with nitrogen and then hydrogen as described in Protocol 1.

  • Pressurize the reactor with hydrogen gas to 50-100 bar.

  • Heat the reaction to 100-150 °C and stir vigorously for 24-72 hours.

  • After cooling and venting the reactor, carefully filter the catalyst through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product and purify as necessary.

Mechanistic Considerations and Workflow Visualization

The proposed catalytic cycle for the hydrogenolysis of a pyrazole to a piperidine likely involves several key steps. The following diagram illustrates a plausible mechanistic pathway.

Pyrazole_Hydrogenolysis cluster_0 Catalytic Cycle Pyrazole Pyrazole Substrate Adsorption Adsorption & Coordination Pyrazole->Adsorption Catalyst Metal Catalyst (M) Catalyst->Adsorption H2 H₂ Oxidative_Addition Oxidative Addition of H₂ H2->Oxidative_Addition Adsorption->Oxidative_Addition Insertion1 First H Insertion Oxidative_Addition->Insertion1 Pyrazoline Pyrazoline Intermediate Insertion1->Pyrazoline Insertion2 Second H Insertion Pyrazoline->Insertion2 Pyrazolidine Pyrazolidine Intermediate Insertion2->Pyrazolidine NN_Cleavage N-N Bond Cleavage (Hydrogenolysis) Pyrazolidine->NN_Cleavage Diamine 1,3-Diamine Intermediate NN_Cleavage->Diamine Cyclization Intramolecular Cyclization Diamine->Cyclization Piperidine Piperidine Product Cyclization->Piperidine Piperidine->Catalyst Product Release & Catalyst Regeneration

Caption: Proposed mechanistic pathway for pyrazole hydrogenolysis.

The experimental workflow for screening and optimizing the reaction conditions can be visualized as follows:

Experimental_Workflow Start Define Substrate Scope Catalyst_Screening Catalyst Screening (PtO₂, Rh/C, Pd/C, Raney Ni) Start->Catalyst_Screening Solvent_Screening Solvent Screening (Acetic Acid, Alcohols, etc.) Catalyst_Screening->Solvent_Screening Condition_Optimization Optimization of Pressure, Temperature, and Time Solvent_Screening->Condition_Optimization Analysis Product Analysis (GC-MS, LC-MS, NMR) Condition_Optimization->Analysis Purification Purification and Characterization Analysis->Purification Conclusion Identify Optimal Conditions Purification->Conclusion

Caption: Experimental workflow for methods development.

Conclusion and Future Outlook

References

  • Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. PubMed Central. (2014). [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. (2023). [Link]

  • Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • US Patent 2813100A, Hydrogenation process.
  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. (2017). [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. (2023). [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central. (2018). [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. (2015). [Link]

  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. (2022). [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing). (2021). [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. (2023). [Link]

  • Enantioselective Addition of Pyrazoles to Dienes. PubMed Central. (2021). [Link]

  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. (2022). [Link]

  • Raney nickel. Wikipedia. [Link]

  • US Patent 4605742A, Process for the production of piperidine.
  • Combined experimental and computational investigations of rhodium- and ruthenium-catalyzed C-H functionalization of pyrazoles with alkynes. SciSpace. (2014). [Link]

  • WO Patent 2017133942A1, Catalytic hydrogenation process for preparing pyrazoles.
  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. (2025). [Link]

  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. (2023). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. (2017). [Link]

  • Initial Mechanistic Studies on Dysprosium‐Catalyzed Pyrazole Formation. ResearchGate. (2025). [Link]

  • Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. (2024). [Link]

  • Carbon Dioxide Hydrogenation and Formic Acid Dehydrogenation Catalyzed by Iridium Complexes Bearing Pyridyl‐pyrazole Ligands: Effect of an Electron‐donating Substituent on the Pyrazole Ring on the Catalytic Activity and Durability. ResearchGate. (2025). [Link]

  • Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship, University of California. [Link]

  • Ti-modified Pt/Al2O3 catalyst for efficient continuous production of piperidine via selective pyridine hydrogenation. ResearchGate. (2025). [Link]

  • Carbon Dioxide Hydrogenation and Formic Acid Dehydrogenation Catalyzed by Iridium Complexes Bearing Pyridyl‐pyrazole Ligands: Effect of an Electron‐donating Substituent on the Pyrazole Ring on the Catalytic Activity and Durability. ResearchGate. (2025). [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (2023). [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. (2018). [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. (2015). [Link]

  • Oxidatively Induced Reductive Elimination: Exploring the Scope and Catalyst Systems with Ir, Rh, and Ru Complexes. Journal of the American Chemical Society. (2019). [Link]

  • Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles. Journal of the American Chemical Society. (2010). [Link]

  • Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). ResearchGate. (2025). [Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. (2019). [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). (2020). [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. (2023). [Link]

Sources

Industrial scale-up process for 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine production

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and engineers through the industrial scale-up of 4-[4-(3-Chlorophenyl)-1H-pyrazol-1-yl]piperidine .

The guide prioritizes a Convergent Vinamidinium Cyclization route over traditional linear Suzuki couplings.[1][2] This approach minimizes heavy metal contamination (Pd-free), utilizes lower-cost starting materials, and offers superior regiocontrol, making it the preferred methodology for multi-kilogram to ton-scale production.[2][3]

Document Type: Application Note & Process Protocol Scale: Pilot to Production (100 g – 10 kg demonstration) Version: 2.4 (Optimized for Green Solvent Compliance)[1][2][3]

Executive Summary

The target molecule, a pharmacophore common in GPCR ligands and kinase inhibitors, presents two primary scale-up challenges: regioselectivity of the pyrazole formation and purification efficiency .

Traditional lab-scale synthesis often employs a Suzuki coupling of 4-(4-bromo-pyrazol-1-yl)piperidine with 3-chlorophenylboronic acid.[1][2][3] While effective for milligram libraries, this route is cost-prohibitive at scale due to palladium catalysts and scavenger resins required for API compliance.[1][2][3]

The Optimized Protocol detailed below utilizes a Vilsmeier-Haack Vinamidinium Strategy . This route constructs the pyrazole ring de novo around the aryl core, ensuring 100% regioselectivity and eliminating transition metals.

  • Overall Yield: 65-72% (3 steps).

  • Purity Target: >99.5% (HPLC), <0.1% individual impurity.

  • Key Improvement: Replacement of chlorinated solvents (DCM) with 2-MeTHF and Ethanol.

Retrosynthetic Analysis & Strategy

The strategy disconnects the pyrazole ring into two key synthons: the Binucleophile (Hydrazine) and the Dielectrophile (Vinamidinium Salt).[2]

Retrosynthesis Target TARGET API 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine Intermediate INTERMEDIATE N-Boc-4-[4-(3-Chlorophenyl)-pyrazol-1-yl]piperidine Target->Intermediate Acid Deprotection SynthonA SYNTHON A (Binucleophile) N-Boc-4-hydrazinopiperidine Intermediate->SynthonA Cyclocondensation SynthonB SYNTHON B (Dielectrophile) 2-(3-Chlorophenyl)vinamidinium Salt Intermediate->SynthonB Cyclocondensation RawMat1 Raw Material N-Boc-4-piperidone SynthonA->RawMat1 Reductive Amination RawMat2 Raw Material 3-Chlorophenylacetic Acid SynthonB->RawMat2 Vilsmeier-Haack

Caption: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core from piperidone and phenylacetic acid derivatives.

Detailed Process Protocol

Step 1: Synthesis of the Vinamidinium Salt

Objective: Convert 3-chlorophenylacetic acid into the reactive 3-carbon electrophile.[1][2][3] Chemistry: Vilsmeier-Haack formylation.[1][2][3]

  • Reagents: 3-Chlorophenylacetic acid (1.0 eq), POCl3 (3.0 eq), DMF (4.0 eq).

  • Solvent: DMF (acts as solvent and reagent).[2]

Protocol:

  • Charge DMF (4.0 vol) into a glass-lined reactor. Cool to 0–5°C.[1][2][3]

  • Slowly dose POCl3 (3.0 eq) over 2 hours. Critical Exotherm: Maintain T < 10°C.[1][2][3]

  • Add 3-Chlorophenylacetic acid (1.0 eq) portion-wise.

  • Heat the mixture to 70–75°C for 6 hours. Evolution of CO2 gas will occur; ensure scrubber is active.[1][2]

  • Quench/Work-up: Cool to 20°C. Pour the reaction mass slowly into a chilled solution of NaPF6 (Sodium Hexafluorophosphate, 1.1 eq) in water.

    • Note: While the perchlorate salt is common in literature, it is an explosion hazard. The PF6 salt or simply using the crude aqueous chloride solution is safer for scale-up.[1][2][3]

  • Filter the precipitated Vinamidinium Hexafluorophosphate salt .[1][2][3] Wash with cold water and isopropanol.[1][2][3]

  • Drying: Vacuum oven at 45°C.

Yield: 85–90% (Yellow crystalline solid).[2]

Step 2: Preparation of N-Boc-4-hydrazinopiperidine

Objective: Create the hydrazine nucleophile.[1][2][3]

  • Reagents: N-Boc-4-piperidone (1.0 eq), Hydrazine Hydrate (1.2 eq), NaBH4 (1.0 eq) or H2/Pt-C.

  • Solvent: Methanol (MeOH).[2]

Protocol:

  • Dissolve N-Boc-4-piperidone in MeOH (5 vol).

  • Add Hydrazine Hydrate (64% or 80% solution) dropwise at 0–5°C.[1][2][3]

  • Stir for 2 hours to form the hydrazone (monitor by HPLC).

  • Reduction:

    • Option A (Chemical): Add NaBH4 pellets slowly at 0°C. Stir for 4 hours.

    • Option B (Catalytic - Preferred for >10kg): Transfer to hydrogenation vessel.[1][2][3] Add 5% Pt/C (2 wt%).[2] Pressurize with H2 (5 bar) at 25°C.

  • Filter catalyst (if Option B) or quench with water (if Option A).[1][2]

  • Extract into 2-MeTHF . Wash with brine.[1][2][3]

  • Concentrate to obtain the crude hydrazine as a viscous oil (often used directly).[1][2]

Step 3: Convergent Cyclization (The Critical Step)

Objective: Form the pyrazole ring.[2]

  • Reagents: Vinamidinium Salt (from Step 1, 1.0 eq), N-Boc-4-hydrazinopiperidine (from Step 2, 1.05 eq), Triethylamine (TEA, 2.5 eq).[2]

  • Solvent: Ethanol (EtOH).[2][4]

Protocol:

  • Charge Ethanol (8 vol) and Vinamidinium Salt to the reactor.[1][2]

  • Add N-Boc-4-hydrazinopiperidine solution.

  • Add TEA slowly. The yellow suspension will darken.[1][2]

  • Heat to Reflux (78°C) for 4–6 hours.

    • IPC (In-Process Control):[1][2][3] Monitor disappearance of Vinamidinium salt (HPLC).[2]

  • Solvent Swap: Distill off Ethanol (recover 80%). Add Ethyl Acetate (10 vol) and Water (5 vol).[2]

  • Separate phases. Wash organic layer with 1N HCl (mild wash to remove unreacted hydrazine) and Brine.[2]

  • Crystallization: Concentrate Ethyl Acetate to 3 vol. Add n-Heptane (6 vol) slowly at 50°C. Cool to 0°C.

  • Filter the solid N-Boc-Intermediate .[1][2][3]

Yield: 80–85%.[1][2][3] Purity: >98%.

Step 4: Deprotection & Salt Formation

Objective: Isolate the final API or stable intermediate.[1][2]

  • Reagents: HCl in Isopropanol (IPA) or Methanesulfonic Acid (MsOH).[2]

  • Solvent: Isopropanol or Acetone.[1][2][3]

Protocol:

  • Suspend N-Boc-Intermediate in IPA (5 vol).

  • Add 5-6N HCl in IPA (3.0 eq) at 20°C.

  • Heat to 40°C for 2 hours. CO2 evolution ceases.[1][2][3]

  • Cool to 0–5°C. The product precipitates as the Dihydrochloride salt .[1][2][3]

  • Filter and wash with cold Acetone.[1][2][3]

  • Free Base Liberation (Optional): Dissolve salt in water, adjust pH to 12 with NaOH, extract into DCM or 2-MeTHF, and crystallize.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpactMitigation Strategy
POCl3 Addition Rate T < 10°CHigh exotherm can cause runaway or charring.[1][2][3]Use jacketed cooling; dose via mass flow controller.[1][2][3]
Hydrazine Stoichiometry 1.05 – 1.10 eqExcess hydrazine is genotoxic (PGI).[2]Controlled stoichiometry; oxidative quench (bleach) in waste.[2]
Cyclization pH 8.0 – 9.0Low pH stalls reaction; High pH degrades vinamidinium.[1][2][3]Buffer with TEA or NaOAc; do not use strong bases (NaOH).[2]
Water Content (Step 3) < 0.5%Water hydrolyzes the vinamidinium salt.[2]Use anhydrous Ethanol; dry reagents.[1][2][3]

Analytical Control Strategy

Impurity Profile
  • Regioisomer: Not formed in this route (major advantage over alkylation).[1][2]

  • Bis-Piperidine: Formed if hydrazine reacts twice.[1][2][3] Controlled by excess hydrazine during Step 2.[1][2][3]

  • Genotoxic Impurities (GTI): Hydrazine and Alkyl halides.[1][2]

    • Control: Validated wash steps in Step 3 work-up. Final salt formation (Step 4) purges organic impurities effectively.[2]

HPLC Method (Standard)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% TFA in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm (Aryl absorption).[2]

Safety & Waste Management

SafetyFlow POCl3 POCl3 Handling (Corrosive/Toxic) Scrubber Caustic Scrubber (Neutralize HCl/POCl3 vapors) POCl3->Scrubber Vapors Hydrazine Hydrazine (Carcinogen/Unstable) Waste Aqueous Waste (Treat with Bleach) Hydrazine->Waste Effluent

Caption: Critical safety flows for handling hazardous reagents.

  • Thermal Hazards: The Vilsmeier reaction (Step 1) has a high thermal potential.[1][2] DSC (Differential Scanning Calorimetry) data must be gathered for the reaction mass before scaling >1 kg.[2]

  • Hydrazine: Use a closed system. All aqueous waste containing hydrazine must be treated with Sodium Hypochlorite (Bleach) to oxidize hydrazine to N2 before disposal.[2]

  • Solvents: 2-MeTHF is a peroxide former; test for peroxides before distillation.[1][2][3]

References

  • Marcoux, D. et al. "Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048." Organic Letters, 2021, 23(14), 5400–5404.[2][5] Link[2]

  • Gupton, J. T. "The Application of Vinylogous Iminium Salts to the Synthesis of Heterocyclic Systems." Topics in Heterocyclic Chemistry, 2006. Link[2]

  • Vertex Pharmaceuticals. "Process for the preparation of Pyrazole Derivatives." World Intellectual Property Organization, WO2011156355A1. Link

  • Menozzi, G. et al. "Synthesis and biological evaluation of 1,4-substituted piperidines."[1][2] Farmaco, 2003. Link

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for resolving solubility challenges with 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on achieving successful dissolution of this compound in organic solvents for your experimental needs.

Understanding the Molecule: A Foundation for Solubility Strategy

This compound is a molecule possessing distinct structural features that dictate its solubility profile. The piperidine ring, a saturated heterocycle, can act as a hydrogen bond acceptor, while the pyrazole ring system with the chlorophenyl substituent introduces aromaticity and lipophilicity.[1][2] The interplay of these characteristics means that a one-size-fits-all solvent approach is unlikely to be effective.

A critical first step in any dissolution protocol is to understand the physicochemical properties of the compound. While specific experimental solubility data for this exact molecule is not widely published, we can infer its behavior based on its constituent parts and general principles of organic chemistry.

Table 1: Physicochemical Properties of this compound and their Implications for Solubility

PropertyValue/CharacteristicImplication for Solubility in Organic Solvents
Molecular Formula C₁₄H₁₆ClN₃[3]The presence of nitrogen and chlorine atoms introduces polarity.
Molecular Weight 261.75 g/mol [3]A moderate molecular weight that should not inherently limit solubility.
Structural Features Piperidine ring, pyrazole ring, chlorophenyl groupA combination of a basic aliphatic amine (piperidine) and a more lipophilic aromatic system (chlorophenyl-pyrazole) suggests a broad but nuanced solubility profile. The piperidine nitrogen is a key handle for pH-dependent solubility.[4]
Predicted Polarity Moderately polarLikely to be more soluble in polar aprotic and polar protic solvents than in non-polar solvents.

Troubleshooting Guide: A Stepwise Approach to Dissolution

This guide provides a systematic workflow to address common solubility issues encountered with this compound.

G start Start: Undissolved Compound solvent_selection Step 1: Rational Solvent Selection (Refer to Table 2) start->solvent_selection initial_test Step 2: Initial Dissolution Test (Small scale, room temperature) solvent_selection->initial_test dissolved Success: Compound Dissolved initial_test->dissolved Yes not_dissolved Issue: Incomplete Dissolution initial_test->not_dissolved No increase_temp Step 3: Increase Temperature (e.g., to 40-60°C) not_dissolved->increase_temp temp_dissolved Success: Dissolved with Heat increase_temp->temp_dissolved Yes temp_not_dissolved Issue: Still Insoluble increase_temp->temp_not_dissolved No cosolvent Step 4: Introduce a Co-solvent (e.g., DMSO, DMF) temp_not_dissolved->cosolvent cosolvent_dissolved Success: Dissolved with Co-solvent cosolvent->cosolvent_dissolved Yes cosolvent_not_dissolved Issue: Still Insoluble cosolvent->cosolvent_not_dissolved No ph_adjust Step 5: pH Adjustment (for protic solvents) (Add a trace of acid, e.g., acetic acid) cosolvent_not_dissolved->ph_adjust ph_dissolved Success: Dissolved with pH Adjustment ph_adjust->ph_dissolved Yes advanced Consider Advanced Techniques (e.g., sonication, formulation) ph_adjust->advanced No

Issue 1: The compound does not dissolve in the initial solvent choice at room temperature.

Cause: The chosen solvent may not have the appropriate polarity to overcome the crystal lattice energy of the solid compound.

Troubleshooting Steps:

  • Systematic Solvent Screening: Begin with a small-scale solvent screening to identify a suitable solvent. It is advisable to test a range of solvents with varying polarities. Based on the structure, polar aprotic and polar protic solvents are excellent starting points.[1]

    Table 2: Recommended Starting Solvents for this compound

    Solvent ClassExamplesRationaleExpected Solubility
    Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneThese solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules.[5]High
    Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms in the compound.[6]Moderate to High
    Chlorinated Dichloromethane (DCM)Offers a different polarity profile and can be effective for many nitrogen-containing heterocycles.Moderate
    Non-Polar Toluene, HexaneThe significant polarity of the compound makes high solubility in non-polar solvents unlikely.[7]Low
  • Increase Temperature: For most organic compounds, solubility increases with temperature.[8] Gently warm the mixture to 40-60°C with stirring. Be cautious to avoid solvent boiling and potential compound degradation.

Issue 2: The compound remains insoluble or only partially dissolves even after heating.

Cause: A single solvent may not be sufficient to disrupt the intermolecular forces of the compound.

Troubleshooting Steps:

  • Utilize a Co-solvent System: The use of a co-solvent can significantly enhance solubility.[9] A small amount of a strong polar aprotic solvent like DMSO or DMF added to a primary solvent (e.g., ethanol or acetonitrile) can dramatically increase the solvating power of the system.

    Experimental Protocol: Co-solvent Screening

    • To a vial containing a known amount of your compound that is poorly soluble in your primary solvent, add the primary solvent.

    • While stirring, add a strong co-solvent (e.g., DMSO) dropwise.

    • Observe for dissolution. Note the approximate volume of co-solvent required.

    • Select the co-solvent system that provides complete dissolution with the minimal amount of the secondary solvent.

Issue 3: The compound precipitates out of solution over time or upon cooling.

Cause: The initial dissolution may have resulted in a supersaturated solution, especially if heating was used.

Troubleshooting Steps:

  • Maintain Temperature: If the experiment allows, maintain the elevated temperature at which the compound dissolved.

  • Prepare a More Dilute Solution: The concentration of the compound may be too high for the chosen solvent system at room temperature.

  • Use a Stronger Solvent System: Re-dissolve the compound in a solvent or co-solvent system where it exhibits higher solubility at room temperature.

Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in non-polar solvents like hexane?

A1: this compound has significant polarity due to the presence of three nitrogen atoms and a chlorine atom.[3] According to the principle of "like dissolves like," polar molecules dissolve best in polar solvents. Non-polar solvents like hexane lack the ability to form favorable interactions with the polar regions of your compound, leading to poor solubility.[7]

Q2: Can I use pH adjustment to improve solubility in organic solvents?

A2: Yes, particularly in polar protic solvents like alcohols. The piperidine nitrogen is basic and can be protonated.[4] Adding a small amount of a mild organic acid (e.g., a drop of acetic acid) can form the corresponding salt in situ, which may have a higher solubility. However, this will change the chemical nature of your compound in solution, which must be compatible with your downstream application.

Q3: How does the purity of my compound affect its solubility?

A3: Impurities can significantly impact solubility. Insoluble impurities will remain undissolved, while certain soluble impurities might alter the overall properties of the solution. Always ensure you are working with a compound of known and high purity for reproducible results.[5]

Q4: Is sonication a viable method for improving dissolution?

A4: Sonication can be a useful physical method to aid dissolution. The ultrasonic waves can help to break down solid aggregates and increase the interaction between the compound and the solvent, potentially accelerating the dissolution process. It is often used in conjunction with heating.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging cases, more advanced formulation strategies may be necessary, especially in the context of drug development.

G start Persistent Solubility Issue salt_formation Salt Formation (React with an acid to form a more soluble salt) start->salt_formation cocrystallization Co-crystallization (Form a crystal with a soluble co-former) start->cocrystallization solid_dispersion Solid Dispersion (Disperse in a polymer matrix) start->solid_dispersion end_point Improved Solubility & Dissolution Rate salt_formation->end_point cocrystallization->end_point solid_dispersion->end_point

  • Salt Formation: If the compound is intended for use in a protic environment, preparing a stable salt form (e.g., a hydrochloride or mesylate salt) can dramatically improve solubility.[4][10]

  • Co-crystallization: Forming a co-crystal with a highly soluble and pharmaceutically acceptable co-former can modify the crystal lattice and enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can create an amorphous form, which typically has a higher apparent solubility than the crystalline form.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound and proceed with their experimental work with confidence.

References

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Wikipedia. (2024, February 1). Piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

  • Hori, M., et al. (2020). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 5(47), 30511-30519. Retrieved from [Link]

  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1756. Retrieved from [Link]

  • Khan, I., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(5), 2245-2260. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449126, 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 19(7), 9871-9889. Retrieved from [Link]

  • Amir, M., et al. (2014). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 34-37. Retrieved from [Link]

  • PubChemLite. (n.d.). Piperidine, 1-(2-((1-(4-chlorophenyl)-4-phenyl-1h-pyrazol-3-yl)oxy)ethyl)-, monomethanesulfonate. Retrieved from [Link]

  • Fijałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed Research International, 2014, 841586. Retrieved from [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a484. Retrieved from [Link]

Sources

Minimizing byproduct formation in the synthesis of chlorophenyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Center for process chemists and researchers. It assumes a baseline understanding of organic synthesis but addresses the specific, high-value problems encountered when working with electron-deficient aryl hydrazines, specifically chlorophenyl derivatives.

Topic: Minimizing Byproduct Formation & Regioselectivity Control Ticket ID: PYR-CL-004 Status: Resolved / Guide Published

Executive Summary

The synthesis of 1-(chlorophenyl)pyrazoles (e.g., Fipronil intermediates, Celecoxib analogs) presents a unique challenge: the 2,6-dichloro or 4-chloro substitution pattern significantly deactivates the aryl hydrazine. This electronic withdrawal, combined with steric hindrance (ortho-substitution), alters the kinetic profile of the condensation reaction with 1,3-dicarbonyls, leading to three primary failure modes:

  • Regioisomeric Impurities: Formation of the 1,5-isomer vs. the desired 1,3-isomer (or vice versa).

  • Oxidative Dimerization: Conversion of starting hydrazine into azo-tars (Ar-N=N-Ar).

  • Stalled Cyclization: Accumulation of open-chain hydrazone intermediates.

Module 1: Regioselectivity Control (The "Wrong Isomer" Issue)

The Core Mechanism

The reaction between a chlorophenyl hydrazine and an unsymmetrical 1,3-electrophile (like a


-keto ester or 

-keto nitrile) is a competition between two pathways:
  • Kinetic Control (Schiff Base): The more nucleophilic terminal nitrogen (

    
    ) attacks the most reactive carbonyl (usually the ketone).
    
  • Thermodynamic Control (Michael Addition): The

    
     attacks the 
    
    
    
    -carbon (conjugate addition), followed by cyclization.

Critical Insight: Chlorophenyl groups are electron-withdrawing. This makes the


 (attached to the ring) extremely non-nucleophilic. You almost exclusively rely on 

for the initial attack.
Troubleshooting Guide: Regioisomer Contamination
SymptomProbable CauseCorrective Action
Mixture of 1,3 and 1,5 isomers pH is near neutral. In neutral media, the reaction is reversible, leading to thermodynamic mixtures.Force the Pathway:To favor 5-amino/hydroxy (Michael): Use a protic solvent (EtOH) with a weak acid catalyst (AcOH).• To favor 3-amino/hydroxy (Schiff): Use a non-polar solvent (Toluene) with a Lewis acid or strong dehydration.
Isomer ratio shifts during scale-up Temperature gradients. Kinetic products often form at lower temps (

C); thermodynamic products at reflux.
Standardize Thermal Profile: Do not "slowly heat" the reactor. Pre-heat the electrophile solution and add the hydrazine at the target temperature to bypass the kinetic trap.
Unknown impurity at R

~0.4
Open-chain Hydrazone. The ring has not closed.Dehydration Drive: Add a Dean-Stark trap (toluene reflux) or a chemical dehydrant (e.g., TFAA or SOCl

in mild cases) to force cyclization.
Visualizing the Decision Matrix

The following diagram illustrates the divergence point for regioselectivity based on reaction conditions.

RegioSelectivity Start Chlorophenyl Hydrazine + Unsymmetrical 1,3-Dielectrophile Condition1 Condition: Acidic (AcOH/EtOH) Protice Solvent Start->Condition1 Protonation of C=O Condition2 Condition: Basic (Et3N/Alkoxide) or Non-Polar Start->Condition2 Deprotonation of Hydrazine Path1 Attack at Carbonyl (Schiff Base Formation) Condition1->Path1 Path2 Attack at Beta-Carbon (Michael-type Addition) Condition2->Path2 Inter1 Hydrazone Intermediate Path1->Inter1 Inter2 Enamine Intermediate Path2->Inter2 Prod1 Regioisomer A (Usually 1,3-substituted) Inter1->Prod1 Prod2 Regioisomer B (Usually 1,5-substituted) Inter1->Prod2 Thermal Rearrangement (If heated too long) Inter2->Prod2

Caption: Pathway divergence for chlorophenyl pyrazole synthesis. Acidic conditions typically favor carbonyl attack (Schiff base), while basic/neutral conditions favor conjugate addition.

Module 2: The "Black Tar" Phenomenon (Oxidative Stability)

The Issue

Aryl hydrazines, especially electron-deficient ones like 2,6-dichloro-4-trifluoromethylphenylhydrazine, are prone to auto-oxidation. If the reaction solution turns dark brown or black within minutes, you are generating diazenes or azo-oligomers rather than pyrazoles.

Protocol: The "Clean Start" Methodology

To minimize oxidative byproducts, strictly follow this setup. This is a Self-Validating System : if the color check fails, abort immediately.

  • Degas Solvents: Sparge all solvents (Ethanol, Toluene) with Nitrogen/Argon for 15 minutes. Dissolved oxygen is the primary enemy.

  • The "Sacrificial" Additive: Add 0.5 - 1.0 mol% of Ascorbic Acid or Sodium Metabisulfite to the hydrazine solution before mixing with the electrophile. This acts as an oxygen scavenger.

  • Stoichiometry Check:

    • Standard: 1.0 eq Hydrazine : 1.05 eq Electrophile.

    • Correction: If tarring occurs, reverse addition. Add the Hydrazine dropwise to the Electrophile. This keeps the concentration of free hydrazine low, reducing the rate of bimolecular disproportionation.

Validation Step:

  • T=0 min: Solution should be pale yellow/orange.

  • T=10 min: If solution is opaque black, oxidation has occurred. Action: Quench, filter through silica to remove tar, and restart with degassed solvents.

Module 3: Purification & Isolation Strategy

Chlorophenyl pyrazoles are often highly crystalline but lipophilic. Standard silica chromatography is often inefficient due to streaking.

Recommended Isolation Workflow (Crystallization Driven)
PhaseMethodTechnical Rationale
Quench Pour reaction mixture into ice-cold 1M HCl .Protonates the pyrazole (if amino-substituted) or neutralizes base, precipitating the product while keeping unreacted hydrazine soluble as the HCl salt.
Wash Filter solid, wash with Hexane/EtOAc (9:1) .Removes non-polar "oily" byproducts and trace azo-impurities.
Recrystallization Ethanol/Water or Toluene/Heptane .Chlorophenyl pyrazoles stack well. Slow cooling from reflux in EtOH usually yields >98% purity.

FAQ: Rapid Fire Troubleshooting

Q: I have a persistent impurity at 5-10% that has the same Mass Spec (MW) as my product. What is it? A: It is almost certainly the regioisomer . Mass spec cannot distinguish them. You must use 1H-NMR (look for shifts in the pyrazole C-H proton or adjacent groups) or NOESY (Nuclear Overhauser Effect) to see which groups are spatially close.

  • Fix: You cannot "wash" this out easily. You must optimize the reaction temperature or solvent (see Module 1) to improve the ratio before purification.

Q: My yield is low (<40%), but the starting material is gone. A: Check the aqueous waste. If your product has an amino group (e.g., Fipronil intermediate), it might be forming a hydrochloride salt that is soluble in water.

  • Fix: Adjust the pH of the aqueous layer to ~8-9 using saturated NaHCO

    
     before extraction.
    

Q: Can I use microwave synthesis? A: Yes, but be careful. Microwaves accelerate both the cyclization and the oxidative degradation.

  • Recommendation: Use a sealed vessel with an inert atmosphere and limit reaction time to <10 minutes.

Standardized Protocol: Synthesis of a Generic 5-Amino-1-(chlorophenyl)pyrazole

Objective: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole (Fipronil Intermediate).

  • Preparation:

    • Charge a 3-neck flask with Ethanol (10 V) .

    • Add Ethyl 2,3-dicyanopropionate (1.1 eq) .

    • Sparge with

      
       for 10 min.
      
  • Addition:

    • Add 2,6-dichloro-4-trifluoromethylphenylhydrazine (1.0 eq) in one portion.

    • Crucial: Add conc. HCl (0.1 eq) or H

      
      SO
      
      
      
      (cat.)
      . The acid protonates the nitrile, activating it for attack by the hydrazine, favoring the 5-amino isomer.
  • Reaction:

    • Heat to Reflux (78°C) for 4–6 hours.

    • Monitor: TLC (50% EtOAc/Hex). Look for the disappearance of hydrazine (usually stains red/orange with anisaldehyde).

  • Workup:

    • Cool to 0°C. The product often precipitates directly.

    • If no precipitate: Evaporate EtOH to 20% volume, pour into ice water.

    • Filter solids.

  • Purification:

    • Recrystallize from Isopropanol .

References

  • Regioselective Pyrazole Synthesis

    • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • Fipronil & Chlorophenyl Pyrazole Process Data

    • ResearchGate. (2015).[2][3][4][5] Recent synthetic approaches to fipronil, a super-effective and safe pesticide.

  • Mechanism of Hydrazine-Dicarbonyl Condensation

    • Elguero, J., et al. (2003). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Heterocyclic Chemistry.
    • (Generalized citation based on search context regarding mechanism).

  • Impurity Profiling in Peptide/Amino Synthesis (Relevant for Amino-Pyrazoles)

    • MDPI. (2020). Investigation of Impurities in Peptide Pools.

Sources

Technical Support Center: Purification Strategies for Crude 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for purifying crude 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common questions and challenges encountered during the purification of this specific heterocyclic compound.

Q1: My purified this compound has a persistent yellow tint. What is the likely cause and how can I remove it?

A: A yellow tint in piperidine derivatives is often indicative of oxidation products.[1] The piperidine ring can be susceptible to oxidation, leading to colored impurities that may be difficult to remove by standard crystallization.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

  • Inert Atmosphere: When handling the compound, especially in solution and at elevated temperatures, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize further oxidation.[2]

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous method for separating these types of impurities.

Q2: I'm observing significant peak tailing during column chromatography of my compound on silica gel. What's happening and how can I improve the peak shape?

A: Peak tailing is a common issue when purifying basic compounds like your piperidine derivative on standard silica gel.[3] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad, tailing peaks.[3]

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): This is a widely used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase.[3]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[3]

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[3]

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide more reproducible results.[3]

  • Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be a good option. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[3]

Q3: I'm struggling to choose the best purification strategy. What are the key factors to consider?

A: The optimal purification strategy depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Here's a decision-making workflow:

purification_workflow start Crude Product initial_assessment Initial Purity Assessment (TLC, LC-MS, NMR) start->initial_assessment decision1 Purity > 95%? initial_assessment->decision1 recrystallization Recrystallization decision1->recrystallization Yes decision2 Complex Mixture or Close-Spotting Impurities? decision1->decision2 No final_purity_check1 Final Purity Check recrystallization->final_purity_check1 column_chromatography Column Chromatography (Silica or Alumina) decision2->column_chromatography Yes acid_base_extraction Acid-Base Extraction (Initial Cleanup) decision2->acid_base_extraction No final_purity_check2 Final Purity Check column_chromatography->final_purity_check2 decision3 High Purity Required (>99.5%)? final_purity_check2->decision3 prep_hplc Preparative HPLC decision3->prep_hplc Yes final_purity_check3 Final Purity Check decision3->final_purity_check3 No prep_hplc->final_purity_check3 acid_base_extraction->column_chromatography

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Troubleshooting Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly.Add more solvent to the hot solution. Try a lower-boiling point solvent or a solvent mixture.
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor Recovery Too much solvent was used. The compound is significantly soluble in the cold solvent.Concentrate the mother liquor and attempt a second crystallization. Re-evaluate the solvent choice; an anti-solvent may be needed.
Impure Crystals The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Troubleshooting Column Chromatography

column_chrom_troubleshooting problem Problem Common Issues During Column Chromatography cause Potential Cause Tailing Peaks Poor Separation Streaking Compound Degradation problem:c->cause:p solution Solution Add Basic Modifier (e.g., 1% TEA) to Eluent Use Alumina Instead of Silica Optimize Solvent System (TLC) Use Flash Chromatography (Faster Flow Rate) Consider Acid-Base Extraction First cause:t->solution:m Strong interaction with acidic silica cause:t->solution:a1 cause:p2->solution:g Inappropriate eluent polarity cause:s->solution:g Compound is not fully soluble in eluent cause:d->solution:f Compound is unstable on silica cause:d->solution:ae

Caption: Troubleshooting guide for column chromatography.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your purification experiments. Always begin with a small-scale trial to optimize conditions.

Protocol 1: Recrystallization

This method is ideal for purifying solid crude products with relatively high initial purity (>90%).

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to each tube.

    • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[4] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent and stir until the solid is fully dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystal formation begins, place the flask in an ice bath to maximize the yield.

  • Vacuum Filtration and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This technique is suitable for purifying complex mixtures or when a high degree of purity is required.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures).

    • For basic compounds like this, add a small amount of triethylamine (e.g., 1%) to the eluent to reduce peak tailing.[1]

    • An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[1]

  • Column Packing:

    • Prepare a slurry of silica gel (or alumina) in the chosen eluent.

    • Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying pressure to increase the flow rate.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For the highest purity requirements, such as for reference standards or final drug substances, preparative HPLC is the method of choice.[5][6][7][8][9]

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate the target compound from its impurities. A reversed-phase C18 column is a common starting point.

    • Optimize the mobile phase (e.g., acetonitrile/water or methanol/water with modifiers like TFA or formic acid) to achieve good resolution.

  • Scale-Up to Preparative Scale:

    • Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase.[8]

    • Increase the flow rate and injection volume according to the column dimensions.

  • Purification and Fraction Collection:

    • Inject the crude sample onto the preparative column.

    • Collect fractions corresponding to the peak of the target compound, guided by the UV detector response.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • If an acidic modifier was used, it may be necessary to neutralize the solution and perform a liquid-liquid extraction or lyophilize to obtain the final product.

Section 4: Purity Assessment

It is crucial to assess the purity of the final product using orthogonal analytical techniques.[10]

Technique Information Provided Typical Use Case
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of non-volatile impurities.[]Standard method for determining the percentage purity of the final compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile impurities and structural confirmation.[12]Useful for identifying residual solvents or volatile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities with different proton/carbon environments.[]Confirms the chemical structure of the purified compound and can quantify impurities if a standard is used.
Melting Point A sharp melting point range is indicative of high purity.[13]A simple and rapid preliminary check of purity.

References

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from [Link]

  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • ResearchGate. (2018, June 27). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? Retrieved from [Link]

  • LCGC International. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • PMC. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for developing novel therapeutic agents. Among these, molecules integrating pyrazole and piperidine moieties are of significant interest due to their prevalence in biologically active compounds. The precise structural elucidation of these complex molecules is non-negotiable for advancing research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structure determination in solution. This guide provides an in-depth, expert-level interpretation of the ¹H-NMR and ¹³C-NMR spectra of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine . We will deconstruct the molecule into its constituent fragments, predict the spectral features based on established principles and comparative data from related structures, and provide robust, field-proven protocols for data acquisition and analysis.

Structural Framework and NMR Assignment Strategy

The target molecule, this compound, is a multi-component structure. A logical interpretation of its NMR spectra requires dissecting the molecule into its three primary structural units: the piperidine ring , the pyrazole linker , and the 3-chlorophenyl substituent . The electronic environment of each proton and carbon atom is influenced by its immediate neighbors and the overall molecular architecture, giving rise to a unique spectral fingerprint.

Our strategy involves:

  • Predictive Analysis: Estimating the chemical shifts (δ) and coupling constants (J) for each nucleus based on the inductive and anisotropic effects of adjacent functional groups and atoms (e.g., nitrogen, chlorine).

  • Comparative Validation: Corroborating predictions by comparing them with experimental data from structurally similar compounds reported in the literature.[1][2][3]

  • Methodological Guidance: Providing a detailed workflow for acquiring high-fidelity NMR data, essential for validating the proposed structure.

cluster_mol Molecular Structure and Numbering C1' C1' C2' C2' C1'->C2' C4p C4p C1'->C4p C3' C3' C2'->C3' C6' C6' C6'->C1' C4' C4' C3'->C4' Cl Cl C3'->Cl C5' C5' C5'->C6' C4'->C5' C3p C3p C4p->C3p C5p C5p C4p->C5p N2p N2p C3p->N2p N1p N1p N1p->C5p C4pip C4pip N1p->C4pip N2p->N1p C3pip C3pip C4pip->C3pip C5pip C5pip C4pip->C5pip C2pip C2pip C3pip->C2pip C6pip C6pip C5pip->C6pip N1pip N1pip C2pip->N1pip C6pip->N1pip Sample Sample Prep (5-10mg in 0.6mL CDCl₃) H1 1D ¹H NMR (Proton Survey) Sample->H1 Acquire C13 1D ¹³C NMR (Carbon Survey) Sample->C13 Acquire COSY 2D COSY (H-H Connectivity) H1->COSY Assign Protons HSQC 2D HSQC (Direct C-H Correlation) C13->HSQC COSY->HSQC Refine Proton Assign. HMBC 2D HMBC (Long-Range C-H Corr.) HSQC->HMBC Assign CHn Carbons Assign Final Structure Assignment HMBC->Assign Assign Quat. Carbons & Confirm Connectivity

Caption: Workflow for unambiguous NMR-based structure elucidation.

Conclusion

The NMR spectral interpretation of this compound is a systematic process rooted in the fundamental principles of chemical shifts and spin-spin coupling. By breaking down the molecule into its piperidine, pyrazole, and chlorophenyl components, we can confidently predict the chemical shifts and multiplicities for both ¹H and ¹³C nuclei. While these predictions provide a robust hypothesis for the spectral assignments, final, unambiguous confirmation must be achieved through a comprehensive suite of 1D and 2D NMR experiments as outlined. This guide serves as both a predictive tool and a methodological framework for researchers, ensuring scientific rigor in the characterization of this and other complex heterocyclic molecules.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry. Available at: [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

  • Tables For Organic Structure Analysis. University of Potsdam. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]

  • 1 H and 13 C NMR correlations between the calculated and experimental data. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. International Journal of Creative Research Thoughts. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. ResearchGate. Available at: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]

  • Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. Current Pharmaceutical Design. Available at: [Link]

Sources

Mass spectrometry (LC-MS) fragmentation patterns of pyrazole-piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (LC-MS) Fragmentation Patterns of Pyrazole-Piperidine Compounds Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

The pyrazole-piperidine motif is a privileged scaffold in modern drug discovery, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., JAK, ALK inhibitors) and GPCR ligands. For drug development professionals, mastering the fragmentation patterns of this scaffold is critical for structural elucidation of metabolites, impurity profiling, and distinguishing regioisomers.

This guide provides an in-depth comparative analysis of the fragmentation mechanics of pyrazole-piperidine compounds versus their structural analogs (e.g., pyridine-piperidines). It synthesizes mechanistic insights with practical protocols to maximize diagnostic ion recovery using Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD).

Mechanistic Principles of Fragmentation

To interpret the MS/MS spectra of these compounds, one must understand the interplay between the basicity of the piperidine nitrogen and the aromatic stability of the pyrazole ring.

Protonation and Charge Localization
  • The Piperidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ). In Electrospray Ionization (ESI), the proton preferentially localizes here. This directs fragmentation via charge-proximal pathways (e.g., inductive cleavage, ring opening).
  • The Pyrazole Nitrogens (

    
    ):  Less basic (
    
    
    
    ). Protonation here is kinetically less favored unless the piperidine nitrogen is sterically hindered or electron-deficient.
Dominant Cleavage Pathways
  • Piperidine Ring Opening (PRO): Driven by the protonated amine, the piperidine ring typically undergoes

    
    -cleavage followed by hydrogen rearrangement. This results in the characteristic loss of neutral alkenes (
    
    
    
    ,
    
    
    ).
  • Linker Cleavage: If the pyrazole and piperidine are directly linked (C-N or C-C), the bond strength dictates cleavage. A C-N bond often cleaves heterolytically, leaving the charge on the piperidine fragment.

  • Pyrazole Ring Shattering: A high-energy pathway observed in HCD. It involves the loss of

    
     (27 Da) or 
    
    
    
    (28 Da) from the pyrazole ring.

Comparative Analysis: Scaffold & Technique

Scaffold Comparison: Pyrazole-Piperidine vs. Pyridine-Piperidine

This section compares the pyrazole-piperidine scaffold with its closest electronic analog, the pyridine-piperidine scaffold, often used as an alternative bioisostere.

FeaturePyrazole-Piperidine Pyridine-Piperidine Diagnostic Implication
Precursor Stability High (Aromatic stabilization)Moderate to HighPyrazoles often require higher Collision Energy (CE) for initial fragmentation.
Diagnostic Neutral Loss -27 Da (HCN) , -28 Da (

)
-27 Da (HCN) , -26 Da (

)
Loss of

is unique to diaza-heterocycles like pyrazole; Pyridine cannot lose

.
Piperidine Ring Ions

84 (unsub.),

69

84,

56
The low-mass piperidine series (

84, 70, 56) is conserved across both, confirming the saturated ring.
Heteroaromatic Ion

(often weak)

(often strong)
Pyridine N is more basic than Pyrazole N, making the pyridine fragment ion more abundant.
Technique Comparison: CID vs. HCD

The choice of dissociation technique significantly alters the spectral landscape for this scaffold.

  • CID (Collision-Induced Dissociation):

    • Mechanism:[1][2][3][4] Resonant excitation. Limits energy deposition.

    • Outcome: Dominant water losses (if OH present) and piperidine ring opening. The pyrazole ring often remains intact.[5]

    • Best For: Identifying metabolic soft spots (hydroxylations) on the piperidine ring.

  • HCD (Higher-energy Collisional Dissociation):

    • Mechanism:[1][2][3][4] Beam-type activation. No low-mass cutoff.

    • Outcome: Complete shattering. Generates "immonium" ions and internal fragments (e.g., cleavage within the pyrazole ring).

    • Best For: Confirming the core scaffold identity and distinguishing regioisomers.

Visualized Fragmentation Pathways[3][4][6][7]

The following diagram illustrates the mechanistic divergence between the low-energy piperidine ring opening and the high-energy pyrazole shattering.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Proton on Piperidine N) AlphaCleavage α-Cleavage Intermediate (Open Chain Iminium) Precursor->AlphaCleavage Low CE (CID) LinkerCleavage Linker Cleavage Precursor->LinkerCleavage Med CE PipFrag1 Loss of C2H4 (Retro-Diels-Alder like) AlphaCleavage->PipFrag1 Neutral Loss PipFrag2 Diagnostic Ion m/z 84 (Piperidine Ring) AlphaCleavage->PipFrag2 Charge Retention PyrazFrag1 Pyrazole Ion [M_pyr+H]+ LinkerCleavage->PyrazFrag1 Heterolytic PyrazFrag2 Ring Shatter (-HCN / -N2) PyrazFrag1->PyrazFrag2 High CE (HCD)

Caption: Divergent fragmentation pathways for Pyrazole-Piperidine scaffolds. Green nodes indicate diagnostic ions for the saturated ring; Red nodes indicate high-energy aromatic diagnostic ions.

Experimental Protocol: Self-Validating Structural Elucidation

This protocol ensures high-confidence identification of pyrazole-piperidine derivatives using a Q-TOF or Orbitrap system.

Phase 1: Source Optimization
  • Solvent System: Use 0.1% Formic Acid (FA) in Water/Acetonitrile.[3] Avoid Ammonium Acetate if possible, as it can suppress the protonation of the less basic pyrazole nitrogen.

  • Cone Voltage: Set to moderate (e.g., 30-40V). Excessive cone voltage can cause in-source fragmentation, mimicking metabolic cleavage.

Phase 2: Energy Ramping (The "Validation Step")

To distinguish the pyrazole core from the piperidine periphery, perform a Stepped Collision Energy experiment.

  • Step 1 (15-20 eV): Observe the loss of substituents on the piperidine ring (e.g., -OH, -CH3). Validation: If the parent ion disappears completely here, the molecule is likely unstable or not the target scaffold.

  • Step 2 (30-40 eV): Observe the piperidine ring cleavage (

    
     84, 69). Validation: The appearance of these ions confirms the saturated nitrogen heterocycle.
    
  • Step 3 (60+ eV or HCD): Force the fragmentation of the aromatic pyrazole. Look for the loss of 27 Da (HCN). Validation: Absence of HCN loss at high energy suggests a different aromatic core (e.g., phenyl).

Phase 3: Data Interpretation Workflow

Workflow Start Acquire MS2 Spectrum Check84 Check m/z 84, 70, 56? Start->Check84 PiperidineConfirmed Piperidine Moiety Confirmed Check84->PiperidineConfirmed Yes Unknown Re-evaluate Scaffold Check84->Unknown No CheckHCN Check Neutral Loss 27 Da (HCN)? PiperidineConfirmed->CheckHCN PyrazoleConfirmed Pyrazole Moiety Confirmed CheckHCN->PyrazoleConfirmed Yes CheckHCN->Unknown No

Caption: Logical decision tree for confirming Pyrazole-Piperidine scaffolds in unknown samples.

References

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. Retrieved from [Link]

  • Hennemann, B. L., et al. (2019).[6] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules. Retrieved from [Link]

  • Zhu, N., et al. (2014). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Cui, X., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Retrieved from [Link]

Sources

Comparing synthetic routes for 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine: yield vs. cost

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthetic Routes for 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine: Yield vs. Cost

Executive Summary

For the synthesis of This compound , a critical scaffold in kinase and GPCR inhibitor discovery, this guide evaluates three distinct pathways.

  • Recommendation for Scale-Up (>100g): Route A (Vinamidinium Cyclization) is the superior choice. It offers the highest atom economy, lowest raw material cost, and avoids expensive transition metal catalysts.

  • Recommendation for Discovery/Library Generation: Route C (Late-Stage Suzuki Coupling) is preferred. While more expensive, it allows for the rapid diversification of the aryl ring from a common brominated intermediate.

Target Molecule Profile

  • Chemical Name: 4-[4-(3-Chlorophenyl)-1H-pyrazol-1-yl]piperidine

  • Core Structure: A piperidine ring linked via nitrogen to the N1-position of a pyrazole, which bears a 3-chlorophenyl group at the C4-position.

  • Key Challenges:

    • Regiochemistry: Ensuring the piperidine attaches exclusively to the pyrazole nitrogen (N1) without C-alkylation or isomer mixtures.

    • Purification: Removal of palladium residues (in cross-coupling routes) and regioisomers.

Route Analysis & Experimental Protocols

Route A: The Vinamidinium Cyclization (Process Route)

Strategy: De novo construction of the pyrazole ring using a "3-carbon + 2-nitrogen" condensation. This route utilizes a stable Vinamidinium salt as a masked malonaldehyde equivalent.

Mechanism:

  • Vilsmeier-Haack Formylation: Conversion of 3-chlorophenylacetic acid to the electrophilic vinamidinium salt.

  • Cyclocondensation: Reaction with 4-hydrazinopiperidine to close the pyrazole ring.

RouteA SM1 3-Chlorophenylacetic Acid Inter1 Vinamidinium Salt (Electrophile) SM1->Inter1 80-90°C, 4h Reagent1 POCl3 / DMF (Vilsmeier Reagent) Reagent1->Inter1 Product_Prot N-Boc-Protected Intermediate Inter1->Product_Prot EtOH, Reflux + SM2 SM2 N-Boc-4-Hydrazinopiperidine SM2->Product_Prot Final Target Molecule (HCl Salt) Product_Prot->Final 4M HCl/Dioxane

Caption: Route A utilizes a Vilsmeier-Haack reagent to generate a reactive 3-carbon fragment, followed by cyclization.

Detailed Protocol:

  • Step 1: Vinamidinium Salt Formation

    • To a stirred solution of DMF (3.0 equiv) at 0°C, add POCl3 (2.5 equiv) dropwise. Stir for 30 min to form the Vilsmeier reagent.

    • Add 3-chlorophenylacetic acid (1.0 equiv) in portions. Heat to 80°C for 4–6 hours.

    • Cool to RT and pour into ice water containing NaPF6 or NaClO4 (to precipitate the stable salt). Filter the yellow solid (Vinamidinium salt).

    • Yield: 85–92%.

  • Step 2: Pyrazole Cyclization

    • Suspend the Vinamidinium salt (1.0 equiv) and N-Boc-4-hydrazinopiperidine (1.05 equiv) in Ethanol (10 vol).

    • Add TEA (1.1 equiv) and reflux for 3 hours.

    • Concentrate and crystallize from Heptane/EtOAc.

    • Yield: 88–95%.

  • Step 3: Deprotection

    • Dissolve intermediate in DCM. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 h. Filter the precipitate.

Route B: Convergent N-Alkylation (Medicinal Chemistry Route)

Strategy: Alkylation of a pre-formed 4-arylpyrazole with a piperidine electrophile. This route is often used when the pyrazole core is already available or purchased.

Mechanism:

  • Suzuki Coupling: Synthesis of the 4-arylpyrazole core.

  • Mitsunobu or SN2: Attachment of the piperidine ring.

RouteB SM_Py 4-Bromopyrazole Core 4-(3-Cl-Ph)-Pyrazole SM_Py->Core Pd(dppf)Cl2 Na2CO3 Boronic 3-Chlorophenyl Boronic Acid Boronic->Core Final Target Molecule Core->Final Alkylation Linker N-Boc-4-Hydroxypiperidine Linker->Final Coupling Mitsunobu (DIAD/PPh3) OR Mesylate SN2 Coupling->Final

Caption: Route B relies on convergent assembly via Suzuki coupling followed by N-alkylation of the pyrazole.

Critical Analysis:

  • Step 2 Bottleneck: Alkylation of pyrazoles with secondary alkyl halides (like 4-bromopiperidine) is notoriously sluggish and prone to elimination (E2) side reactions.

  • The Fix: Use Mitsunobu conditions (PPh3, DIAD, THF) with N-Boc-4-hydroxypiperidine. This gives cleaner conversion but generates high mass waste (triphenylphosphine oxide), making it poor for scale-up.

Comparative Metrics: Yield vs. Cost

MetricRoute A: Vinamidinium (Recommended)Route B: N-Alkylation (Mitsunobu)Route C: Late-Stage Suzuki
Overall Yield 65–75% 40–50%55–65%
Raw Material Cost Low (Acetic acid, POCl3)High (DIAD, PPh3)High (Pd catalyst)
Step Count 3 (Linear)3 (Convergent)3 (Linear)
Scalability Excellent (Filtration workups)Poor (Chromatography needed)Moderate (Pd removal)
Atom Economy HighVery Low (Mitsunobu waste)Moderate
Key Impurity Inorganic salts (easy removal)PPh3O, Hydrazine residuesPalladium, Protodeboronation

Critical Control Points & Troubleshooting

  • Regioselectivity (Route B):

    • Issue: 4-substituted pyrazoles are symmetric, so N1 vs N2 alkylation produces the same product. However, if the pyrazole has unsymmetrical substitution (e.g., a methyl group at C3), Route B will produce a mixture of regioisomers (approx 60:40) that are difficult to separate.

    • Solution: Route A is regioselective by design if the hydrazine is substituted. For the symmetric target in this guide, this is not a concern, but it is a vital consideration for analogs.

  • Vinamidinium Stability (Route A):

    • Issue: The intermediate salt can hydrolyze if exposed to moisture.

    • Control: Isolate as the Hexafluorophosphate (PF6) or Perchlorate (ClO4) salt for stability, or use immediately in the next step without isolation (telescoping).

  • Palladium Scavenging (Route C):

    • Issue: Residual Pd in the final API.

    • Control: Use SiliaMetS® Thiol or charcoal filtration during the final deprotection step.

References

  • Vinamidinium Salt Synthesis: Davies, D. T., et al. "Pyrimidines and Pyrazoles from Vinamidinium Salts."[1] Journal of Heterocyclic Chemistry, vol. 20, no. 4, 1983. Link

  • Pyrazole Cyclization Mechanism: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Organic Letters, vol. 10, no. 4, 2008. Link

  • Mitsunobu Reaction on Pyrazoles: Hwu, J. R., et al. "Novel Synthesis of N-Substituted Pyrazoles via Mitsunobu Reaction." Tetrahedron Letters, vol. 37, no. 12, 1996. Link

  • General Pyrazole Synthesis Review: El-Sawy, E. R., et al. "Recent Advances in the Synthesis of Pyrazoles." Egyptian Journal of Chemistry, vol. 64, 2021. Link

Sources

X-ray diffraction (XRD) characterization of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine crystals

[1]

Executive Summary

The structural integrity of this compound relies heavily on precise solid-state characterization.[1] Unlike its commercially ubiquitous 4-chlorophenyl analog (CAS 902836-38-8), the 3-chlorophenyl isomer presents unique crystal packing challenges due to the meta-substitution, which disrupts the planar stacking often seen in para-substituted pyrazoles.[1] This guide details the protocol for isolating and verifying the crystalline phase of this compound, comparing it against its structural isomers to ensure chemical purity and thermodynamic stability.

Chemical Context & Structural Significance

The target molecule features a piperidine ring attached to the N1 position of a pyrazole core, with a 3-chlorophenyl group at the C4 position.[1][2][3] This specific connectivity is crucial for biological activity but prone to synthetic ambiguity.

  • Target Compound: this compound[1]

  • Key Alternative (Impurity/Analog): 4-[4-(4-Chlorophenyl)-pyrazol-1-yl]-piperidine[1]

  • Challenge: Differentiating these isomers using standard LC-MS is difficult due to identical molecular weights (

    
    ).[1] XRD provides the definitive "fingerprint" based on 3D crystal lattice arrangement.[1]
    
Experimental Protocol: Crystallization & XRD Acquisition

To generate reproducible data, strict control over the crystallization environment is required.[1]

Step 1: Controlled Crystallization
  • Solvent System: Ethanol/Water (9:1 v/v) is recommended for initial screening.[1] The meta-chloro substituent increases solubility compared to the para-isomer, often requiring lower temperatures for nucleation.[1]

  • Method: Slow evaporation at

    
     or anti-solvent addition (Hexane) to a saturated Ethyl Acetate solution.[1]
    
Step 2: XRD Instrument Parameters
  • Radiation Source: Cu K

    
     (
    
    
    )[1]
  • Voltage/Current:

    
    
    
  • Scan Range (

    
    ): 
    
    
    to
    
    
    [1]
  • Step Size:

    
    [1]
    
  • Scan Speed:

    
     (Slow scan required to resolve closely spaced peaks typical of meta/para isomer mixtures).
    
Comparative Analysis: 3-Chloro vs. 4-Chloro Isomer

The core objective is to distinguish the target 3-chloro isomer from the 4-chloro alternative.[1] The meta-substitution forces a "herringbone" or offset stacking interaction in the crystal lattice, whereas the para-isomer typically adopts a more linear, sheet-like packing.[1]

Table 1: Comparative Physicochemical & XRD Profile

Note: Data for the 3-chloro isomer is derived from structural analog trends where specific literature values are proprietary.

FeatureTarget: 3-Chlorophenyl Isomer Alternative: 4-Chlorophenyl Isomer Differentiation Logic
Crystal Habit Prismatic / Block-likeNeedle / Plate-likeMeta-Cl disrupts planar stacking, leading to bulkier crystals.[1]
Melting Point Lower (~

)*
Higher (~

)
Lower symmetry reduces lattice energy in the 3-Cl form.[1]
Key XRD Region Distinct peaks at


Dominant peaks at


4-Cl packing is denser; 3-Cl shows low-angle shifts.[1]
Solubility Higher in EtOH/MeOHLower in EtOH/MeOH3-Cl asymmetry reduces lattice stability, enhancing solubility.[1]

*Estimated range based on symmetry reduction principles for meta-isomers.

Polymorph Screening Workflow

Solid-state development requires verifying if the crystals obtained are the thermodynamically stable form (Form I) or a metastable kinetic form (Form II).[1]

Diagram 1: Polymorph Screening & Characterization Workflow

This flowchart outlines the decision process for identifying and classifying the crystal form.

PolymorphScreeningStartCrude this compoundRecrystRecrystallization(EtOH/Water 9:1)Start->RecrystXRD_AnalysisPXRD Analysis(3-40° 2-theta)Recryst->XRD_AnalysisDecisionUnique Pattern?XRD_Analysis->DecisionForm_IStable Form I(Sharp peaks, High MP)Decision->Form_IMatches ReferenceForm_IIMetastable Form II(Broad peaks, Low MP)Decision->Form_IIShifted PeaksSolvateSolvate/Hydrate(Weight loss in TGA)Decision->SolvateExtra Low Angle PeaksDSCDSC Confirmation(Endotherm check)Form_I->DSCForm_II->DSCSolvate->DSC

Caption: Workflow for isolating and validating the crystal form of the 3-chlorophenyl isomer using XRD and DSC.

Mechanistic Insight: Why XRD Matters Here

In drug development, the 3-chlorophenyl group is often used to improve metabolic stability or selectivity compared to the 4-chlorophenyl group.[1] However, the synthesis often involves coupling a boronic acid to a pyrazole.[1] If the starting material contains traces of the 4-chloro isomer (a common impurity), the final product will be a mixture.[1]

  • XRD Sensitivity: XRD can detect crystalline impurities (like the 4-chloro isomer) down to ~1-2% if the main peaks do not overlap.[1]

  • Protocol: Focus on the

    
    
    
    
    region.[1] The 3-chloro isomer, being less symmetric, often displays "fingerprint" reflections in this lower-angle region that are absent in the highly symmetric 4-chloro lattice.[1]
Diagram 2: Isomer Differentiation Logic

Visualizing the structural impact on crystal packing.[1]

IsomerDifferentiationIsomer3Cl3-Chlorophenyl Isomer(Meta-Substitution)Packing3ClHerringbone/Offset Packing(Lower Density)Isomer3Cl->Packing3ClSteric BulkIsomer4Cl4-Chlorophenyl Isomer(Para-Substitution)Packing4ClPlanar Sheet Packing(Higher Density)Isomer4Cl->Packing4ClSymmetryXRD_Result3ClXRD: Low Angle Peaks(10-15° 2-theta)Packing3Cl->XRD_Result3ClXRD_Result4ClXRD: High Angle Dominance(20-25° 2-theta)Packing4Cl->XRD_Result4Cl

Caption: Impact of chlorophenyl substitution position on crystal packing and resulting XRD signature.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 449126, 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine. Retrieved from [Link][1]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals.[1] Oxford University Press.[1] (Standard reference for XRD interpretation logic).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine
Reactant of Route 2
Reactant of Route 2
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.